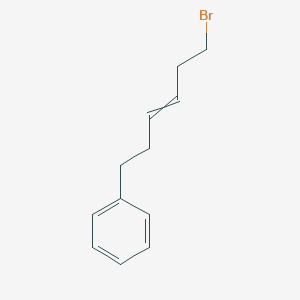

(6-Bromohex-3-EN-1-YL)benzene

説明

(6-Bromohex-3-en-1-yl)benzene is an organobromine compound featuring a benzene ring substituted with a hex-3-enyl chain terminated by a bromine atom at the 6th position. Its molecular structure combines aromaticity with an unsaturated alkenyl chain, rendering it reactive in cross-coupling reactions (e.g., Suzuki or Heck reactions) and nucleophilic substitutions. The bromine atom serves as a versatile leaving group, enabling applications in pharmaceuticals, agrochemicals, and polymer synthesis.

特性

CAS番号 |

52121-87-6 |

|---|---|

分子式 |

C12H15Br |

分子量 |

239.15 g/mol |

IUPAC名 |

6-bromohex-3-enylbenzene |

InChI |

InChI=1S/C12H15Br/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h1-3,5-6,9-10H,4,7-8,11H2 |

InChIキー |

DMQWIYJNNSABEW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CCC=CCCBr |

製品の起源 |

United States |

類似化合物との比較

(a) 1-Bromo-6-prop-2-ynyloxy cyclohexene (Compound 2, )

- Structure : Cyclohexene ring with bromine at position 1 and a propargyloxy group at position 5.

- Reactivity : The propargyloxy group enhances electrophilicity for click chemistry, while bromine facilitates nucleophilic substitution.

- Synthesis : Prepared via NaH-mediated alkylation of 2-bromocyclohexen-3-ol with propargyl bromide in THF .

(b) Benzyl Bromide Derivatives (Compound 6, )

- Structure : Benzene ring with a bromomethyl group.

- Reactivity : Direct benzylic bromine allows rapid SN2 substitutions but lacks the alkenyl moiety for conjugate additions.

- Synthesis : Synthesized via Li2CO3-mediated benzylation in DMF, yielding 29% isolated product .

- Comparison : The absence of an alkenyl chain in benzyl bromide derivatives reduces steric hindrance but limits utility in polymerization or cycloaddition reactions.

(c) Linear Bromoalkenes (e.g., 3-Bromopropylbenzene)

- Structure : Saturated bromoalkyl chain attached to benzene.

- Reactivity : Lower reactivity due to the absence of double bonds; bromine displacement dominates.

- Comparison : The hex-3-enyl chain in (6-bromohex-3-en-1-yl)benzene introduces regioselective reactivity at the alkene, enabling functionalization at both bromine and double-bond positions.

Physicochemical Properties

Critical Analysis of Evidence

The provided sources lack direct data on (6-bromohex-3-en-1-yl)benzene, necessitating extrapolation from structural analogs. For instance, and highlight brominated cyclohexene and benzyl systems, while –7 catalog CAS numbers for bromoarenes but omit the target compound. This gap underscores the need for targeted experimental studies to confirm reactivity, stability, and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。